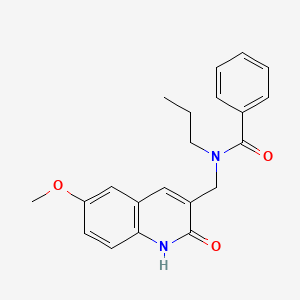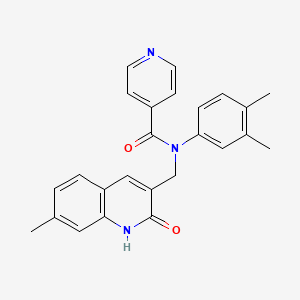
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as MTOA, is a compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the formation of a chelate complex with metal ions. The oxadiazole and phenyl rings of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide bind to the metal ion, resulting in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is its high selectivity for copper ions, which makes it a useful tool for detecting these ions in complex samples. However, N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has some limitations, including its relatively low quantum yield and its sensitivity to pH changes.
Orientations Futures
There are several potential future directions for the study of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One area of interest is the development of new fluorescent probes based on the structure of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide that can detect other metal ions. Another potential direction is the investigation of the antioxidant properties of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Méthodes De Synthèse
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-amino-5-methylphenylboronic acid with 3-nitrobenzoyl chloride to form 3-(3-nitrobenzoylamino)-5-methylphenylboronic acid. This compound is then reacted with thionyl chloride to form 3-(3-chlorobenzoylamino)-5-methylphenylboronic acid, which is subsequently reacted with 2-amino-5-methyl-1,3,4-oxadiazole to form N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Applications De Recherche Scientifique
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to selectively detect copper ions in water, making it a promising candidate for environmental monitoring and industrial applications.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-5-8-14(11-13)17-22-18(25-23-17)15-9-6-10-16(12-15)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXHWBAIVELTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)